![molecular formula C19H29NO5 B13339402 5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone CAS No. 87844-84-6](/img/structure/B13339402.png)
5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone is a chemical compound with the molecular formula C19H29NO5 and a molecular weight of 351.44 g/mol . It is known for its application in the pharmaceutical industry, particularly as an impurity reference material for cardiac drugs and beta blockers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone involves multiple steps. One common method includes the reaction of 4-[[2-(1-Methylethoxy)ethoxy]methyl]phenol with 3-(1-methylethyl)-2-oxazolidinone under specific conditions to form the desired compound . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone has several scientific research applications:
Chemistry: Used as a reference material for analytical development and method validation.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its role as an impurity in cardiac drugs and beta blockers.
Industry: Utilized in the production and quality control of pharmaceutical products.
Wirkmechanismus
The mechanism of action of 5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone involves its interaction with specific molecular targets. It is known to bind to beta-adrenergic receptors, thereby inhibiting their activity. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisoprolol: A beta-blocker used to treat high blood pressure and heart-related conditions.
Atenolol: Another beta-blocker with similar therapeutic uses.
Metoprolol: Used for managing hypertension and angina.
Uniqueness
5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to act as an impurity reference material sets it apart from other beta-blockers .
Eigenschaften
CAS-Nummer |
87844-84-6 |
|---|---|
Molekularformel |
C19H29NO5 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
3-propan-2-yl-5-[[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H29NO5/c1-14(2)20-11-18(25-19(20)21)13-24-17-7-5-16(6-8-17)12-22-9-10-23-15(3)4/h5-8,14-15,18H,9-13H2,1-4H3 |
InChI-Schlüssel |
MRVDGKFQFYHDHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC(OC1=O)COC2=CC=C(C=C2)COCCOC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


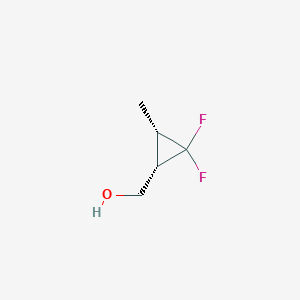
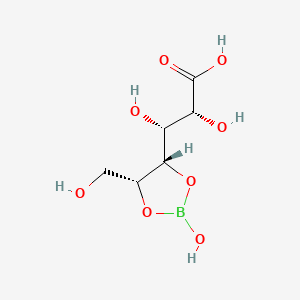

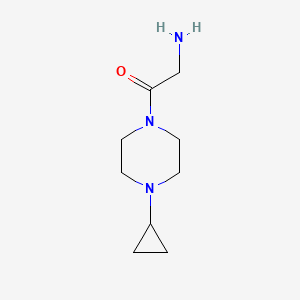
![2,2,2-trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine;dihydrochloride](/img/structure/B13339333.png)

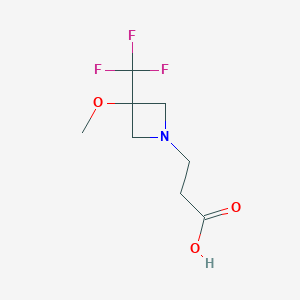
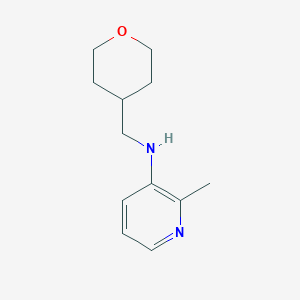
![tert-Butyl 3-(2,4-difluorophenyl)-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13339367.png)
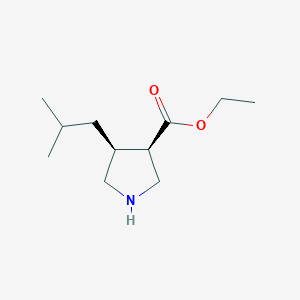

![2-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13339374.png)
![6,8-Di([1,1'-biphenyl]-2-yl)-7-hydroxy-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13339384.png)
![9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13339390.png)
